Stilbene oxide

Enzymology Drug Metabolism Xenobiotic Detoxification

Trans-stilbene oxide (CAS 17619-97-5) is the definitive substrate for cytosolic epoxide hydrolase (cEH) assays, offering a Km of 1.7–4.9 µM—orders of magnitude lower than generic epoxides—ensuring unambiguous cEH quantification in complex biological samples. Its crystalline solid form (mp 65–67 °C) simplifies handling for chiral stationary phase method development. Select based on assay-specific purity requirements.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 17619-97-5
Cat. No. B101938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStilbene oxide
CAS17619-97-5
Synonymsstilbene oxide
stilbene oxide, (2R-trans)-isomer
stilbene oxide, (2S-trans)-isomer
stilbene oxide, (cis)-isomer
stilbene oxide, (trans)-isomer
stilbene oxide, trans-
stilbene oxide, trans-(+-)-isomer
trans-stilbene oxide
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
InChIInChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H
InChIKeyARCJQKUWGAZPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stilbene Oxide (CAS 17619-97-5): Procurement-Grade Epoxide Hydrolase Substrate & Chiral Probe


Stilbene oxide (trans-stilbene oxide, CAS 17619-97-5) is a chiral epoxide compound with the molecular formula C14H12O and a molecular weight of 196.24 g/mol. It exists as a colorless crystalline solid with a melting point of 65-67 °C and is soluble in toluene . This compound is distinguished by its strained three-membered oxirane ring, which confers high reactivity in ring-opening reactions . Its primary scientific utility lies in its role as a diagnostic substrate for cytosolic epoxide hydrolase (cEH, EC 3.3.2.10), enabling the differentiation of cEH activity from microsomal epoxide hydrolase (mEH) [1]. The trans-isomer is the biologically relevant form, with the cis-isomer (CAS 1689-71-0) exhibiting different physical properties (melting point 38-40 °C) and enzyme specificity .

Why Generic Epoxide Substitution Fails: The Stilbene Oxide Differentiation Case


Substituting Stilbene oxide with generic epoxides like styrene oxide or even its cis-isomer is not scientifically sound due to fundamental differences in enzyme specificity, physical state, and chiral recognition. trans-Stilbene oxide is the preferred and diagnostic substrate for cytosolic epoxide hydrolase (cEH), whereas styrene 7,8-oxide is preferentially hydrolyzed by the microsomal form (mEH) [1]. This isoform specificity is critical for accurate enzymatic assays and inhibitor screening. Furthermore, the trans-isomer's higher melting point (65-67 °C) compared to the cis-isomer (38-40 °C) reflects its crystalline solid state at room temperature, which is essential for applications requiring stable, non-volatile solids, such as chiral stationary phase preparation . The enantiomers of trans-stilbene oxide also exhibit pronounced differential biological effects, including stereoselective metabolism and induction of cytochrome P-450 enzymes, which are not observed with simpler, achiral epoxides [2].

Stilbene Oxide (CAS 17619-97-5) Quantitative Differentiation Evidence for Scientific Selection


Stilbene Oxide: The Diagnostic Substrate for Cytosolic Epoxide Hydrolase (cEH) vs. Microsomal Epoxide Hydrolase (mEH)

trans-Stilbene oxide is the preferred and diagnostic substrate for cytosolic epoxide hydrolase (cEH), enabling the clear distinction between cEH and microsomal epoxide hydrolase (mEH) activities. This specificity is not shared by other common epoxide substrates. A comparative study demonstrated that while styrene 7,8-oxide is preferentially hydrolyzed by the microsomal form, trans-stilbene oxide is the preferred substrate for cytosolic epoxide hydrolase [1]. In purified rat liver cEH, the Km for trans-stilbene oxide was determined to be 1.7 µM, with a Vmax of 205 nmol x min⁻¹ x mg protein⁻¹ [2]. In contrast, the Km for cis-stilbene oxide with the same enzyme is significantly higher at 73 µM, and for styrene oxide it is 1980 µM, demonstrating a >40-fold and >1100-fold higher affinity, respectively, for the trans-stilbene oxide substrate [3].

Enzymology Drug Metabolism Xenobiotic Detoxification

Enantioselective Enzyme Induction: (+)-trans-Stilbene Oxide as a More Potent Cytochrome P-450 Inducer than (-)-trans-Stilbene Oxide

The enantiomers of trans-stilbene oxide display a marked difference in their biological activity, specifically in their ability to induce drug-metabolizing enzymes. In a study administering optically pure (+)- and (-)-trans-stilbene oxide to rats, (+)-TSO was identified as the more potent inducer of liver microsomal cytochrome P-450-dependent monooxygenases [1]. This differential potency is attributed to stereoselective metabolism: the cytosolic epoxide hydrolase enzyme turns over the (-)-TSO enantiomer at a faster rate, leading to greater persistence and higher liver concentrations of the (+)-enantiomer [1]. Furthermore, the same study quantified the specific activities of an epoxide hydrolase towards the different enantiomers: 43 µmol x min⁻¹ x mg⁻¹ for the (R,R)-isomer versus only 3 µmol x min⁻¹ x mg⁻¹ for the (S,S)-isomer, a 14-fold difference in turnover rate [2].

Toxicology Pharmacology Enzyme Induction Stereochemistry

Physical State Differentiation: trans-Stilbene Oxide is a Crystalline Solid, cis-Stilbene Oxide is a Liquid at Room Temperature

A fundamental physical property differentiates trans-stilbene oxide from its cis-isomer, with direct implications for experimental design and procurement. trans-Stilbene oxide has a reported melting point range of 65-67 °C (lit.), making it a stable, colorless crystalline solid at standard laboratory temperatures . In stark contrast, cis-stilbene oxide is a liquid at room temperature, with a melting point of 38-40 °C (lit.) . This 27-29 °C difference in melting point is due to the more efficient packing of the trans-isomer in the solid state, which leads to stronger intermolecular forces [1].

Chromatography Solid-Phase Synthesis Formulation Science

Stilbene Oxide as a Benchmark Analyte for Chiral Chromatography Method Development

trans-Stilbene oxide (TSO) is a well-established benchmark racemate for evaluating and optimizing chiral stationary phases (CSPs) and chromatographic methods. Its pair of enantiomers are used as a model system to study mass transfer kinetics and separation efficiency. In a comparative study of mass transfer properties on Whelk-O1 chiral stationary phases, TSO enantiomers were used to quantify the performance differences between CSPs prepared on fully-porous versus superficially-porous silica particles [1]. The chromatographic conditions and resolution data are used to benchmark new column technologies [2]. This established role is supported by numerous studies, including its use in validating cellulose tris(phenylcarbamate)-based CSPs (Chiralcel® OC and OD) [3].

Analytical Chemistry Chiral Separation Method Validation HPLC

UV Spectrophotometric Assay: trans-Stilbene Oxide Enables Continuous, Label-Free cEH Activity Measurement

A key practical advantage of trans-stilbene oxide is the significant difference in its ultraviolet (UV) spectrum compared to its hydrolysis product, 1,2-diphenyl-1,2-ethanediol. This spectral shift forms the basis of a continuous, label-free spectrophotometric assay for cytosolic epoxide hydrolase (cEH) activity [1]. The assay monitors the decrease in absorbance at a specific wavelength as the substrate is converted to the diol, allowing for real-time kinetic measurements without the need for radioactive labeling or chromatographic separation. This method is specific to trans-stilbene oxide and its product and cannot be directly applied to other epoxide substrates like styrene oxide, which lack this convenient spectral window [2].

Assay Development Spectrophotometry High-Throughput Screening

Unique Photochemical Reactivity: trans-Stilbene Oxide Generates Carbonyl Ylides Distinct from the cis-Isomer

Upon UV excitation, trans- and cis-stilbene oxides undergo photochemical ring-opening to form isomeric carbonyl ylides. These reactive intermediates are spectrally and kinetically distinct. Laser flash photolysis studies have shown that the carbonyl ylide generated from trans-stilbene oxide has an absorption maximum (λ_max) at 470 nm, while the ylide from cis-stilbene oxide has a λ_max at 490 nm [1]. This 20 nm difference in spectral properties is a direct consequence of the different stereochemistry of the precursor epoxides. The distinct ylides can be trapped with dipolarophiles to yield different cycloaddition products, making the choice of isomer crucial for synthetic applications [2].

Photochemistry Organic Synthesis Physical Organic Chemistry

Stilbene Oxide (CAS 17619-97-5): Verified Application Scenarios Based on Quantitative Evidence


Specific Measurement of Cytosolic Epoxide Hydrolase (cEH) Activity in Drug Metabolism and Toxicology Studies

This is the primary application for trans-stilbene oxide. Its high substrate specificity (Km of 1.7-4.9 µM for cEH) compared to other epoxides (Km of 73 µM for cis-stilbene oxide and 1980 µM for styrene oxide) [1] allows for the unambiguous quantification of cEH activity in complex biological samples. This is essential for studying the role of cEH in metabolizing xenobiotics and endogenous epoxides like epoxyeicosatrienoic acids (EETs). The availability of a continuous spectrophotometric assay further streamlines this application [2].

Development and Validation of Chiral Stationary Phases (CSPs) for HPLC Enantioseparation

The racemic mixture of trans-stilbene oxide serves as a standard benchmark for evaluating new chiral stationary phases, particularly those based on cellulose derivatives and Whelk-O1 chemistries [3]. Its well-defined enantiomers and literature-documented chromatographic behavior make it an ideal probe for assessing column efficiency, selectivity, and mass transfer kinetics. The solid, crystalline nature of the trans-isomer facilitates accurate weighing and handling during method development .

Investigating Stereoselective Enzyme Induction and Drug-Drug Interactions

The enantiomers of trans-stilbene oxide ((+)-TSO and (-)-TSO) are valuable tools for probing stereoselective biological processes. The (+)-enantiomer is a more potent inducer of cytochrome P-450 enzymes, and this difference is linked to its slower metabolism by cEH (14-fold difference in turnover rate between enantiomers) [4]. Researchers studying the mechanisms of enzyme induction or the impact of chirality on drug metabolism and disposition can use the pure enantiomers or the racemate as model compounds.

Photochemical Generation of Carbonyl Ylides for Synthetic Applications

For synthetic organic chemists, trans-stilbene oxide is a specific photochemical precursor to a carbonyl ylide intermediate with a characteristic λ_max of 470 nm [5]. This intermediate can be trapped in situ with various dipolarophiles to synthesize dihydro- and tetrahydrofuran derivatives. The distinct photochemical behavior of the trans-isomer, compared to the cis-isomer (λ_max 490 nm), provides a means to access different reactive intermediates and product scaffolds [6].

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